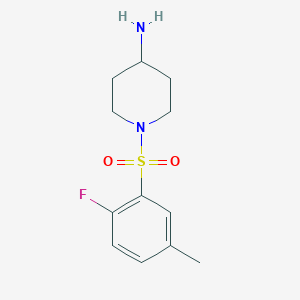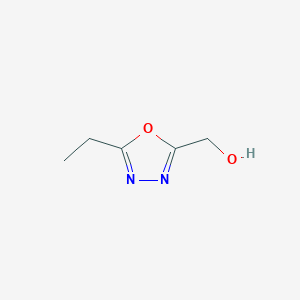![molecular formula C12H17N3O3S B7556461 N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7556461.png)
N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide, also known as MESI, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. It is a small molecule that has been synthesized using various methods and has shown promising results in various studies.
Mécanisme D'action
The exact mechanism of action of N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the activity of MMPs, which are involved in the degradation of extracellular matrix proteins. Additionally, N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and reach its target site. Additionally, N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide has been shown to possess low toxicity, making it a suitable candidate for further development. However, one of the limitations of using N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the potential use of N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to determine the exact mechanism of action of N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide and to identify its molecular targets.
Méthodes De Synthèse
N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide can be synthesized using various methods, including the reaction of 2,3-dihydro-1H-indole-5-carboxylic acid with methanesulfonyl chloride and ethylenediamine. The reaction is carried out in the presence of a base, such as triethylamine, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide has been extensively studied for its potential pharmacological applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-angiogenic properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-19(17,18)15-7-6-14-12(16)10-2-3-11-9(8-10)4-5-13-11/h2-3,8,13,15H,4-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKFENDZBNZQNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCNC(=O)C1=CC2=C(C=C1)NCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4-trifluoroaniline](/img/structure/B7556381.png)
![N-[(6-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556399.png)
![4-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7556405.png)
![N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556414.png)
![2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7556420.png)

![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine](/img/structure/B7556435.png)


![N-ethyl-2-[(2-oxo-1H-quinolin-3-yl)methylamino]acetamide](/img/structure/B7556448.png)
![2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide](/img/structure/B7556453.png)

![N-[(3-fluoro-4-methylphenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556469.png)
![N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556476.png)